molecular formula C13H15ClFNO3 B2749117 methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate CAS No. 2219407-65-3

methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate

Cat. No.: B2749117
CAS No.: 2219407-65-3
M. Wt: 287.72
InChI Key: DGJWLGBLQJFKIM-UHFFFAOYSA-N
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Description

methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate is a chemical compound known for its complex molecular structure and diverse applications in scientific research. This compound is characterized by the presence of a chloroacetyl group, a methylamino group, and a fluorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a suitable precursor with chloroacetyl chloride in the presence of a base to introduce the chloroacetyl group.

    Fluorination: The fluorophenyl group is introduced via electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

    Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, while the fluorophenyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-chloroacetyl)-amino]-3-(3-fluorophenyl)propanoate
  • Methyl 3-[(2-bromoacetyl)-methylamino]-3-(3-fluorophenyl)propanoate
  • Methyl 3-[(2-chloroacetyl)-methylamino]-3-(4-fluorophenyl)propanoate

Uniqueness

methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chloroacetyl and fluorophenyl groups makes it particularly versatile in various chemical reactions and research applications.

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO3/c1-16(12(17)8-14)11(7-13(18)19-2)9-4-3-5-10(15)6-9/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJWLGBLQJFKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC(=O)OC)C1=CC(=CC=C1)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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